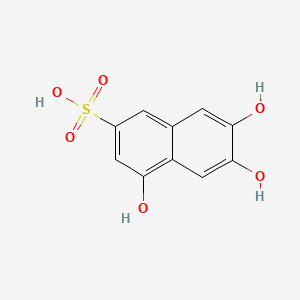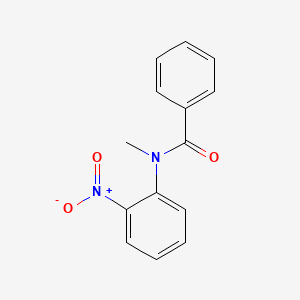
Benzamide, N-methyl-N-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-methyl-N-(2-nitrophenyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methyl group and a nitrophenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(2-nitrophenyl)- typically involves the reaction of 2-nitroaniline with N-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Benzamide, N-methyl-N-(2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Benzamide, N-methyl-N-(2-nitrophenyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-methyl-N-(2-aminophenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
科学的研究の応用
Benzamide, N-methyl-N-(2-nitrophenyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of Benzamide, N-methyl-N-(2-nitrophenyl)- is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .
類似化合物との比較
Similar Compounds
N-methyl-N-(2-aminophenyl)benzamide: A reduction product of Benzamide, N-methyl-N-(2-nitrophenyl)-.
N-methyl-N-(2-chlorophenyl)benzamide: A substitution product where the nitro group is replaced by a chlorine atom.
Uniqueness
Benzamide, N-methyl-N-(2-nitrophenyl)- is unique due to the presence of both a nitro group and a methyl group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
5496-57-1 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
N-methyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-15(14(17)11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 |
InChIキー |
UGPUSLUMEDJBTH-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


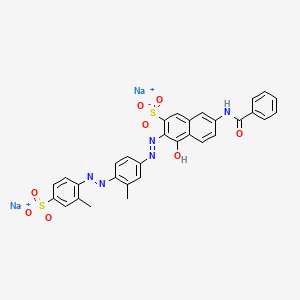
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
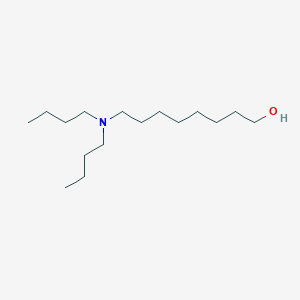


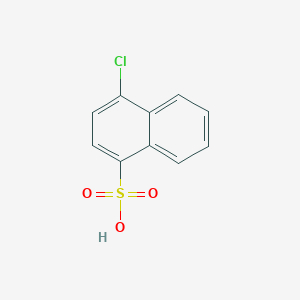

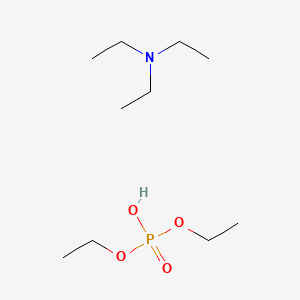
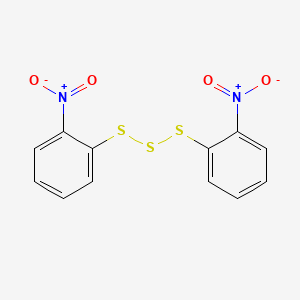
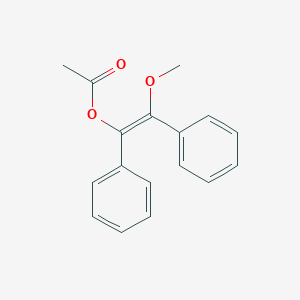

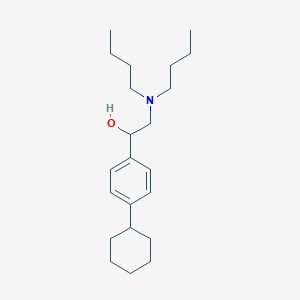
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
